2-[3-(Trifluoromethyl)phenoxy]benzoic acid
Overview
Description
2-[3-(Trifluoromethyl)phenoxy]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxybenzoic acid structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]benzoic acid typically involves the etherification of 3,4-dichlorobenzotrifluoride with a suitable phenol derivative under specific conditions. One common method includes performing the reaction in the presence of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent at temperatures ranging from 130°C to 175°C . The reaction proceeds through a salt-forming step followed by etherification and subsequent acidification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. For example, continuous flow nitration using mixed acids within droplet-based microreactors has been developed to optimize reaction conditions and improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups on the aromatic ring.
Oxidation and Reduction: Transformations involving the gain or loss of electrons, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and acetic anhydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro-substituted derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[3-(Trifluoromethyl)phenoxy]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it effective in various applications. The exact molecular targets and pathways can vary depending on the specific use of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid
Uniqueness
2-[3-(Trifluoromethyl)phenoxy]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJQCRCHLSUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985066 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-59-4 | |
Record name | NSC47655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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